molecular formula C9H9NO2 B12890600 2(3H)-Benzoxazolone, 6-ethyl- CAS No. 93771-18-7

2(3H)-Benzoxazolone, 6-ethyl-

Cat. No.: B12890600
CAS No.: 93771-18-7
M. Wt: 163.17 g/mol
InChI Key: BQIHAYHNMVVRAN-UHFFFAOYSA-N
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Description

6-Ethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the family of benzoxazoles. Benzoxazoles are known for their diverse pharmacological activities and are commonly found in various natural and synthetic compounds. The structure of 6-Ethylbenzo[d]oxazol-2(3H)-one consists of a benzene ring fused to an oxazole ring, with an ethyl group attached to the sixth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylbenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Aminophenol and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-aminophenol is first dissolved in a suitable solvent like ethanol or methanol. Ethyl chloroformate is then added dropwise to the solution while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-Ethylbenzo[d]oxazol-2(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

6-Ethylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 3-Methylbenzo[d]oxazole-2(3H)-thione
  • 2-Substituted benzoxazole derivatives

Uniqueness

6-Ethylbenzo[d]oxazol-2(3H)-one is unique due to its specific structural features and the presence of the ethyl group at the sixth position. This structural variation can influence its chemical reactivity and biological activity, distinguishing it from other benzoxazole derivatives.

Properties

CAS No.

93771-18-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-ethyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

BQIHAYHNMVVRAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)O2

Origin of Product

United States

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